Adamantane-1-carbonyl isothiocyanate

描述

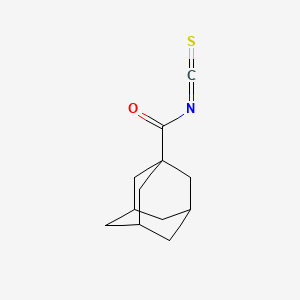

Structure

3D Structure

属性

IUPAC Name |

adamantane-1-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-11(13-7-15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGFZKBIFZTFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558986 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54979-99-6 | |

| Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Investigations into Other Adduct Formation and Heterocyclic Compound Syntheses

Adamantane-1-carbonyl isothiocyanate serves as a versatile intermediate in the synthesis of more complex molecular architectures, including various adducts and heterocyclic systems. Its reactivity is centered around the electrophilic carbon atom of the isothiocyanate group, which readily undergoes attack by nucleophiles.

Research has demonstrated that this compound is a key precursor for creating a range of N-acylthiourea derivatives. These compounds are formed through the addition of primary amines to the isothiocyanate moiety. A significant pathway involves the in situ generation of this compound from adamantane-1-carbonyl chloride and ammonium (B1175870) thiocyanate (B1210189), followed by immediate reaction with suitably substituted anilines. nih.gov This methodology has been successfully employed to synthesize a series of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas. nih.gov

The reaction involves the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, leading to the formation of a stable thiourea (B124793) adduct. The bulky adamantane (B196018) group connected via a carbonyl linker influences the chemical properties and spatial arrangement of these resulting molecules. nih.gov

Table 1: Synthesis of Thiourea Adducts from this compound This table details the reactants used to form specific thiourea derivatives from this compound.

| Reactant 1 (Amine) | Product (Thiourea Adduct) |

| 2,4-dichloroaniline | 1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea nih.gov |

| 2-bromo-4,6-difluoroaniline | 1-(Adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea nih.gov |

The isothiocyanate group is a well-established building block for the synthesis of various heterocyclic compounds. nih.govrsc.org While direct cyclization examples starting specifically from this compound are specialized, the reactivity of the acyl isothiocyanate functional group is well-documented, allowing for the prediction of its utility in forming heterocyclic rings. Acyl isothiocyanates, in general, are known to be valuable precursors for synthesizing heterocycles. acs.org

For instance, isothiocyanates are known to react with hydrazides to form 1,3,4-oxadiazole (B1194373) derivatives through a cyclodesulfurization process. researchgate.net This suggests a potential pathway where this compound could react with various carbohydrazides to yield 2,5-disubstituted 1,3,4-oxadiazoles bearing an adamantane moiety. Similarly, reactions of adamantyl isothiocyanates with glycine (B1666218) ethyl ester hydrochloride have been shown to produce adamantyl-substituted hydantoins. researchgate.net These established reaction pathways for analogous compounds underscore the potential of this compound in the construction of diverse heterocyclic systems. The initially formed thiourea adducts are often stable intermediates that can be isolated before undergoing subsequent reactions, such as cyclization, to form the final heterocyclic product.

Table 2: Potential Heterocyclic Syntheses Utilizing this compound This table outlines potential heterocyclic systems that could be synthesized from this compound based on established reactivity of related isothiocyanates.

| Reactant | Potential Heterocyclic Product Class |

| Carbohydrazides | 2,5-Disubstituted 1,3,4-Oxadiazoles researchgate.net |

| Amino acid esters (e.g., Glycine ethyl ester hydrochloride) | Substituted Hydantoins researchgate.net |

Structural Elucidation and Conformational Analysis

Crystallographic Investigations by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While adamantane-1-carbonyl isothiocyanate itself is typically a reactive intermediate synthesized in situ for further reactions, extensive crystallographic data are available for its stable N-acylthiourea derivatives. nih.gov These studies provide a clear picture of the conformational preferences of the adamantane (B196018) cage and the resulting thiourea (B124793) core.

The adamantane cage is a highly rigid and sterically demanding diamondoid structure composed of three fused cyclohexane (B81311) rings. wikipedia.org X-ray diffraction studies on its derivatives consistently show that all three of these cyclohexane rings adopt a stable, stress-free chair conformation. nih.gov This inherent rigidity dictates the spatial orientation of the substituent at the 1-position. The adamantane moiety itself is characterized by C-C bond lengths of approximately 1.54 Å, nearly identical to those found in diamond. wikipedia.org

The conformation of the acylthiourea core in derivatives of this compound is a key structural feature. A predominant interaction stabilizing the conformation is the formation of an intramolecular hydrogen bond between the N-H group adjacent to the adamantane moiety and the carbonyl oxygen atom (N-H···O=C). nih.govresearchgate.net This interaction results in the formation of a stable, planar, pseudo-six-membered ring. nih.gov

This intramolecular hydrogen bond locks the acylthiourea backbone into a specific arrangement, often described as a 'U-form' or 'S-shape', which minimizes steric hindrance and maximizes stability. The planarity of this core is a recurring feature; in one derivative, the maximum deviation of an atom from the mean plane of the carbonyl thiourea group was found to be just 0.1017 Å. researchgate.net The sulfur and nitrogen atoms within this core structure provide key hydrogen bond acceptor and donor sites, respectively, which are crucial for intermolecular interactions. nih.gov

Furthermore, substituents capable of participating in hydrogen bonding can introduce new intermolecular interactions that guide the formation of the crystal lattice. In the aforementioned derivative, intermolecular O-H···S and N-H···O hydrogen bonds connect the molecules into one-dimensional chains. researchgate.net The bulky and globular adamantane group also plays a crucial stereochemical role, influencing how molecules pack in the solid state due to its significant lipophilic character. nih.gov

Spectroscopic Characterization and Vibrational Properties

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups, bonding, and vibrational modes within a molecule. These methods are complementary and have been used to characterize both the adamantane cage and the reactive functional groups of its derivatives. nih.gov

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound and its derivatives. The isothiocyanate group (-N=C=S) itself is characterized by a very strong and sharp absorption band corresponding to its asymmetric stretching vibration, typically appearing in the 2150-2080 cm⁻¹ region of the spectrum. researchgate.netchemrxiv.org

In the thiourea derivatives, this band is absent and is replaced by characteristic absorptions for the N-H, C=O, and C=S groups. nih.gov

N-H Stretching: N-H stretching vibrations typically appear in the 3500-3100 cm⁻¹ range. The involvement of the N-H group in the intramolecular hydrogen bond with the carbonyl oxygen causes a shift in its absorption frequency. nih.gov

C=O Stretching: The carbonyl (C=O) stretching vibration is observed as a strong band, generally between 1695 and 1650 cm⁻¹. nih.gov Its precise position is also influenced by the intramolecular hydrogen bonding.

Thiocarbonyl and C-N Vibrations: The thiocarbonyl (C=S) and C-N stretching vibrations are coupled and appear at lower frequencies, typically in the 1300-1240 cm⁻¹ and 1510-1340 cm⁻¹ regions, respectively. nih.gov

The adamantane cage itself contributes to the FTIR spectrum with a series of characteristic peaks. researchgate.net These include C-H stretching modes (~2900 cm⁻¹), CH₂ scissors modes (~1450 cm⁻¹), and various CH₂ wagging and twisting modes between 1350 cm⁻¹ and 1100 cm⁻¹. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H Stretch | 3480 - 3030 | Medium | Position influenced by hydrogen bonding. nih.gov |

| C-H Stretch (Adamantane) | ~2915, ~2855 | Strong | Characteristic of sp³ C-H bonds. researchgate.net |

| C=O Stretch | 1695 - 1650 | Strong | Position influenced by intramolecular H-bond. nih.gov |

| C-N Stretch | 1510 - 1340 | Medium-Strong | Coupled with other modes in the thiourea core. nih.gov |

| CH₂ Scissors (Adamantane) | ~1450 | Medium | Deformation mode of methylene (B1212753) groups. researchgate.net |

| C=S Stretch | 1300 - 1240 | Medium | Coupled with C-N stretching modes. nih.gov |

Raman spectroscopy provides complementary data to FTIR, particularly for non-polar bonds and symmetric vibrations. The analysis of Raman spectra for adamantane-containing compounds allows for a detailed assignment of the vibrational modes of the cage structure. nih.gov

The adamantane cage exhibits several characteristic Raman-active modes: researchgate.net

C-H and CH₂ Stretching: Strong bands are observed around 2926 cm⁻¹ and 2855 cm⁻¹.

CH₂ Deformation Modes: Scissors, twist, and wagging modes appear in the 1450-1100 cm⁻¹ region.

C-C Stretching and Bending: The region below 1000 cm⁻¹ is dominated by vibrations of the carbon skeleton. C-C stretching modes are found between 900-600 cm⁻¹, while C-C-C bending and wagging modes appear at lower frequencies (600-150 cm⁻¹). These skeletal modes are often strong in the Raman spectrum.

The joint analysis of both FTIR and Raman spectra, often supported by quantum chemical calculations, enables a comprehensive assignment of the vibrational properties of these complex molecules. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| C-H / CH₂ Stretch | 2926 - 2855 | Represents stretching of C-H bonds. researchgate.net |

| CH₂ Scissors | ~1450 | Deformation of H-C-H angle. researchgate.net |

| CH₂ Wag / Twist | 1350 - 1100 | Out-of-plane deformation modes. researchgate.net |

| C-C Stretch | 900 - 600 | Stretching of the carbon-carbon bonds in the cage. researchgate.net |

| C-C-C Bend / Wag | 600 - 300 | Deformation of the cage's bond angles. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy

For this compound, three types of proton signals are expected:

Bridgehead Protons (CH): Protons on the three bridgehead carbons not attached to the carbonyl group. These are expected to appear as a broad singlet.

Axial and Equatorial Methylene Protons (CH₂): Protons of the six methylene groups, which would likely appear as distinct, overlapping multiplets due to their different spatial orientations relative to the carbonyl isothiocyanate substituent.

The electron-withdrawing nature of the carbonyl isothiocyanate group is expected to cause a downfield shift for the protons closest to it.

¹³C NMR Spectroscopy

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is not found in surveyed scientific sources. The predicted spectrum would display signals corresponding to the different carbon atoms in the molecule.

The key carbon signals anticipated are:

Carbonyl Carbon (C=O): This carbon typically appears significantly downfield in the spectrum due to the strong deshielding effect of the double-bonded oxygen atom.

Isothiocyanate Carbon (-N=C=S): The carbon of the isothiocyanate group is known to exhibit a broad signal and can sometimes be difficult to observe, a phenomenon referred to as "near-silence" due to the quadrupolar relaxation of the adjacent nitrogen atom and the molecule's structural flexibility.

Adamantane Cage Carbons: The adamantane structure would show distinct signals for the quaternary carbon attached to the carbonyl group, the three equivalent bridgehead methine carbons, and the six equivalent methylene carbons.

The following table outlines the expected, though not experimentally confirmed, ¹³C NMR signals.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Description |

| C=O | 170-180 | Carbonyl Carbon |

| -NCS | 120-140 | Isothiocyanate Carbon |

| Adamantane C1 | 40-50 | Quaternary Carbon |

| Adamantane CH | 30-40 | Bridgehead Carbons |

| Adamantane CH₂ | 25-35 | Methylene Carbons |

Note: The table presents generalized expected values and not experimental data.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization.

While specific experimental mass spectra for this compound are not widely published, predicted mass-to-charge ratios for various adducts have been calculated. The monoisotopic mass of the parent molecule is 221.08743 Da.

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.09471 |

| [M+Na]⁺ | 244.07665 |

| [M-H]⁻ | 220.08015 |

| [M]⁺ | 221.08688 |

Data sourced from predicted values on PubChem. uni.lu

The fragmentation of this compound under mass spectrometry conditions would likely proceed through characteristic pathways. A primary fragmentation would involve the loss of the isothiocyanate group or cleavage of the carbonyl group. The most stable fragment expected is the adamantyl cation, resulting from the cleavage of the bond between the adamantane cage and the carbonyl group. This fragment is notably stable and typically produces a prominent peak in the mass spectra of adamantane derivatives.

Expected Fragmentation Pathways:

Formation of the Adamantyl Cation: Cleavage of the C-C bond between the cage and the carbonyl group would yield the adamantyl cation (C₁₀H₁₅⁺) at m/z = 135. This is a very common and dominant fragmentation for 1-substituted adamantanes.

Loss of Isothiocyanate: Neutral loss of the NCS group.

Loss of Carbon Monoxide: Cleavage of the carbonyl group.

The presence of the adamantyl cation at m/z 135 would be a strong indicator of the core adamantane structure in the molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has proven to be a robust method for analyzing adamantane-based compounds, offering an excellent balance between computational cost and accuracy. nih.gov Calculations are frequently performed using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to model the molecular system accurately. nih.govrsc.org

Geometry optimization using DFT is employed to locate the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. rsc.orgresearchgate.net For adamantane-containing molecules, these calculations confirm that the three condensed cyclohexane (B81311) rings of the adamantane (B196018) moiety adopt a stable chair conformation. nih.gov

The optimization process determines key structural parameters. In derivatives synthesized from adamantane-1-carbonyl isothiocyanate, such as 1-(adamantane-1-carbonyl) thioureas, the molecular conformation is often stabilized by intramolecular hydrogen bonds, for example, between an N-H group and the carbonyl oxygen (N-H···O=C), which forms a stable pseudo-six-membered ring. nih.govacs.org Theoretical calculations have been used to optimize parameters like the dihedral angle between different planar groups within these molecules to investigate how conformational effects influence the stability of the crystal packing. rsc.orgscispace.com

Table 1: Selected Theoretical Structural Parameters for Adamantane Derivatives

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (adamantane) | Carbon-carbon single bond length in the adamantane cage | ~1.54 Å |

| C-H (adamantane) | Carbon-hydrogen single bond length in the adamantane cage | ~1.11 Å |

| C=O | Carbonyl group bond length | Varies with environment |

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. wisc.edu These theoretical predictions are crucial for assigning the vibrational modes observed in experimental spectra, such as those obtained from Fourier Transform Infrared (FTIR) spectroscopy. nih.gov For adamantane, characteristic vibrational modes include C-H stretches around 2900 cm⁻¹, CH₂ scissoring modes near 1450 cm⁻¹, and various skeletal deformations below 1000 cm⁻¹. researchgate.net

In studies of adamantane-1-carbonyl thiourea (B124793) derivatives, quantum chemical calculations at the B3LYP/6-311++G level have been used to complement the analysis of FTIR and FT-Raman spectra. nih.gov There is generally a good correlation between the calculated and experimental frequencies, although theoretical frequencies are often scaled to better match experimental data due to the approximations inherent in the calculations. mdpi.com The asymmetric stretch of the isothiocyanate (-N=C=S) group is a particularly characteristic vibrational mode that can be identified and analyzed through this combined experimental and theoretical approach. umanitoba.ca

Table 2: Correlation of Key Vibrational Frequencies

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical DFT Calculated Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Adamantane) | 2850 - 2950 | 2900 - 3000 |

| C=O Stretch | 1680 - 1720 | Varies with scaling factor |

| N=C=S Asymmetric Stretch | 2000 - 2100 | Varies with scaling factor |

Note: Ranges are based on general spectroscopic data and findings from related adamantane structures. nih.govresearchgate.net

In this compound, the carbonyl oxygen and the sulfur and nitrogen atoms of the isothiocyanate group are highly electronegative, leading to a significant polarization of charge. This charge distribution is fundamental to the molecule's reactivity, particularly the electrophilic nature of the isothiocyanate carbon. Studies on adamantane have explored its electronic properties, noting that functionalization can significantly alter its charge distribution and reactivity. researchgate.netfu-berlin.de The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of electronic behavior, and the energy gap between them relates to the molecule's chemical stability and reactivity. nih.gov

Analysis of Intermolecular Interactions in the Solid State

In the crystalline state, molecules are organized in a specific three-dimensional lattice, stabilized by a network of intermolecular interactions. Understanding these interactions is key to crystal engineering.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The surface is generated based on the electron distribution of the molecule, and properties such as dnorm (normalized contact distance) are mapped onto it. mdpi.com Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. mdpi.com

This analysis has been extensively applied to the crystal structures of thioureas derived from this compound. rsc.orgscispace.comrsc.org The results provide a detailed breakdown of all intermolecular contacts. Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the frequency of different contact types as a unique "fingerprint" for the crystal packing. crystalexplorer.net These plots delineate the contributions from various interactions, such as H···H, C···H/H···C, S···H/H···S, and N···H/H···N contacts. nih.gov For adamantane-rich structures, H···H contacts are typically the most abundant due to the high number of hydrogen atoms. nih.govrsc.org

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Adamantane-1-carbonyl Derivative

| Interaction Type | Percentage of Total Hirshfeld Surface |

|---|---|

| H···H | ~45-55% |

| C···H / H···C | ~15-20% |

| O···H / H···O | ~5-10% |

| S···H / H···S | ~5-10% |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. researchgate.netnzdr.ru This method identifies critical points in the electron density, particularly bond critical points (BCPs), which are located between two interacting atoms.

The properties at a BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For covalent bonds, ρ is high and ∇²ρ is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ and ∇²ρ are relatively small and positive. While detailed QTAIM analyses specifically for this compound are not widely published, the methodology is a standard tool for characterizing the intramolecular (e.g., N-H···O) and intermolecular (e.g., N-H···S) hydrogen bonds found in its derivatives, providing quantitative data on their strength and nature. researchgate.net

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecular system. researchgate.netjussieu.frrsc.org This technique is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). nih.gov The analysis generates three-dimensional isosurfaces that are color-coded to indicate the nature and strength of the interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). researchgate.net

In computational studies of derivatives of this compound, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, NCI plots have been employed to reveal the nature of stabilizing forces. acs.org These analyses have shown that weak, stabilizing H···H short contacts play a role in the formation of molecular dimers. acs.org The NCI plots for these systems typically show green isosurfaces, indicating the prevalence of weak van der Waals forces that contribute to molecular stability. acs.org For instance, the dispersion energy component, which is a key aspect of van der Waals forces, has been shown to be a major contributor to the stabilization of certain dimer conformations in these related structures. acs.org

Detailed Studies of Hydrogen Bonding Networks (N-H⋯O=C, C-H⋯O, C-H⋯S, N-H⋯S)

Hydrogen bonding is a critical factor in determining the molecular conformation and crystal packing of this compound derivatives, particularly acylthioureas formed from its reaction. researchgate.net Quantum chemical calculations and X-ray diffraction studies have elucidated a variety of intra- and intermolecular hydrogen bonds. acs.orgnih.gov

Intramolecular Hydrogen Bonding: A frequently observed and significant interaction in 1-(adamantane-1-carbonyl)-3-substituted thioureas is the intramolecular N-H⋯O=C hydrogen bond. nih.govresearchgate.net This interaction leads to the formation of a stable, pseudo-six-membered ring, which locks the molecular conformation. acs.orgnih.gov This structural feature is consistently identified in computational models and confirmed by experimental data. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds, including conventional and weak interactions, are fundamental to the supramolecular assembly of these compounds in the solid state. acs.orgresearchgate.net Studies on various derivatives have identified several key intermolecular hydrogen bonds:

N-H⋯S: This interaction is a common motif in acylthioureas, contributing to the formation of dimers and larger networks. acs.orgresearchgate.net

N-H⋯O=C: In addition to the intramolecular bond, intermolecular N-H⋯O=C interactions, sometimes in a bifurcated manner, help stabilize crystal structures. acs.org

The following table summarizes the types of hydrogen bonds identified in computational and crystallographic studies of various adamantane-1-carbonyl thiourea derivatives.

| Interaction Type | Description | Role | References |

| N-H⋯O=C | Intramolecular | Stabilizes molecular conformation, forms a pseudo-six-membered ring | nih.gov, acs.org, researchgate.net |

| N-H⋯S | Intermolecular | Connects molecules, contributes to crystal packing | acs.org, researchgate.net |

| N-H⋯O=C | Intermolecular (Bifurcated) | Stabilizes crystal structures | acs.org |

| C-H⋯O | Intermolecular | Contributes to dimer formation and overall packing | acs.org |

| C-H⋯S | Intermolecular | Generates centrosymmetric dimers | acs.org |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. figshare.comnih.gov By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational flexibility, structural stability, and dynamic processes. mdpi.comresearchgate.net

While specific MD simulation studies focusing exclusively on this compound were not prominent in the reviewed literature, the conformational stability of its derivatives has been extensively analyzed using other computational methods, such as density functional theory (DFT). nih.gov These theoretical calculations have established that the adamantane cage itself is a rigid scaffold, typically adopting a stable chair conformation in all its condensed cyclohexane rings. nih.gov

Reactivity Mechanisms and Advanced Reaction Pathway Investigations

Mechanistic Insights into Nucleophilic Addition to the Isothiocyanate Carbon

The core reactivity of adamantane-1-carbonyl isothiocyanate is defined by the electrophilic nature of the central carbon atom in the isothiocyanate moiety. This carbon is bonded to two electronegative atoms, nitrogen and sulfur, which withdraw electron density, rendering it susceptible to attack by nucleophiles. The general mechanism of nucleophilic addition consists of two primary steps: the initial attack on the carbonyl group followed by protonation of the resulting anion. researchgate.net

The process begins with the nucleophile attacking the electrophilic carbon of the C=S bond. This attack leads to the formation of a transient, unstable tetrahedral intermediate. The stability and subsequent fate of this intermediate are dictated by the nature of the attacking nucleophile and the reaction conditions. This fundamental reactivity is the first step in the formation of a wide array of derivatives, including the well-studied thiourea (B124793) compounds. researchgate.net The addition of an amine, for example, proceeds by the nitrogen atom of the amine attacking the isothiocyanate carbon, initiating the formation of a new carbon-nitrogen bond. researchgate.net

Detailed Understanding of Thiourea Formation Mechanisms

The synthesis of N-acylthiourea derivatives is a prominent application of this compound's reactivity. This transformation is a specific example of nucleophilic addition, where an amine serves as the nucleophile. The mechanism involves the lone pair of electrons on the amine's nitrogen atom initiating a nucleophilic attack on the central carbon of the isothiocyanate group. researchgate.net

This attack results in the formation of a zwitterionic intermediate. Subsequently, a proton transfer occurs from the nitrogen atom of the attacking amine to the nitrogen atom of the isothiocyanate moiety, yielding the stable 1-(adamantane-1-carbonyl)-3-substituted thiourea product. researchgate.netnih.gov These reactions are often carried out by generating this compound in situ from adamantane-1-carbonyl chloride and a thiocyanate (B1210189) salt, followed by the immediate introduction of the desired amine. nih.gov

| Reactant (Amine) | Product | Key Structural Feature | Reference |

|---|---|---|---|

| 2,4-dichloroaniline | 1-(Adamantane-1-carbonyl)-3-(2,4-dichlorophenyl)thiourea | Intramolecular (NH⋯OC) hydrogen bond forming a pseudo-six-membered ring. | nih.gov |

| 2-bromo-4,6-difluoroaniline | 1-(Adamantane-1-carbonyl)-3-(2-bromo-4,6-difluorophenyl)thiourea | Intramolecular (NH⋯OC) hydrogen bond forming a pseudo-six-membered ring. | nih.gov |

Pathways for Cyclization and Formation of Novel Heterocyclic Systems

The versatility of this compound extends beyond simple addition reactions. When the attacking nucleophile contains a second reactive site, the initially formed adduct can undergo subsequent intramolecular cyclization, leading to the formation of diverse and novel heterocyclic systems. researchgate.netresearchgate.net This addition-cyclization strategy is a powerful tool in synthetic chemistry for building complex molecular architectures.

While specific studies detailing the cyclization of this compound adducts are specialized, the reactivity pattern is well-established for analogous acyl isothiocyanates. researchgate.netresearchgate.net For instance, reaction with nucleophiles such as hydrazine (B178648) derivatives or o-substituted anilines (like o-aminophenol or o-phenylenediamine) can yield a variety of five- and six-membered heterocycles.

The general pathway involves:

Nucleophilic Addition: The primary nucleophilic group (e.g., -NH2) attacks the isothiocyanate carbon to form an open-chain thiourea-type intermediate.

Intramolecular Cyclization: A second nucleophilic group within the same molecule (e.g., another -NH2, -OH, or -SH) attacks an electrophilic center in the intermediate, typically the carbonyl carbon, leading to ring closure and dehydration or a similar elimination reaction.

This methodology allows for the synthesis of a wide range of heterocyclic compounds, demonstrating the utility of the acyl isothiocyanate moiety as a key building block.

| Nucleophile Type | Potential Intermediate | Resulting Heterocyclic System (Examples) | Reference Principle |

|---|---|---|---|

| Hydrazine Hydrate | 1-(Adamantane-1-carbonyl)thiosemicarbazide | 1,2,4-Triazoles | researchgate.net |

| Phenylhydrazine | 1-(Adamantane-1-carbonyl)-4-phenylthiosemicarbazide | 1,2,4-Triazoles | researchgate.net |

| o-Phenylenediamine | N-(2-aminophenyl)-N'-(adamantane-1-carbonyl)thiourea | Benzimidazoles | researchgate.net |

| Ethyl Glycinate | Adduct of isothiocyanate and the amine group | Imidazolidines | researchgate.net |

| o-Aminophenol | N-(2-hydroxyphenyl)-N'-(adamantane-1-carbonyl)thiourea | Benzoxazoles | researchgate.net |

Advanced Applications in Molecular Design and Bioorganic Research

Rational Design of Molecular Scaffolds Incorporating Adamantane-1-carbonyl Isothiocyanate

The adamantane (B196018) moiety is a popular pharmacophore in drug design due to its three-dimensional, rigid, and lipophilic nature. mtu.edu These characteristics can enhance the metabolic stability and pharmacokinetic profiles of drug candidates. mtu.edu When incorporated into molecular scaffolds, the adamantane group can improve a molecule's ability to cross biological membranes and can provide a robust framework for the specific spatial arrangement of other functional groups. mtu.edunih.gov

This compound serves as a key intermediate in the synthesis of more complex molecules where the adamantane cage acts as a central scaffold. The isothiocyanate group (-N=C=S) is a versatile functional group that readily reacts with nucleophiles such as amines to form thiourea (B124793) derivatives. wikipedia.orgnih.gov This reactivity allows for the straightforward attachment of various substituents to the adamantane core, enabling the systematic exploration of structure-activity relationships (SAR). For instance, it is used in the synthesis of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, where the adamantane scaffold provides a lipophilic anchor. nih.gov The lipophilicity and rigidity of the adamantane scaffold are considered to enhance the binding of these derivatives to biological targets. nih.gov

Investigations of Molecular Interactions with Biological Systems

The derivatives of this compound have been the subject of numerous studies to understand their interactions with biological macromolecules, including enzymes and DNA. These investigations often employ a combination of experimental and computational methods to elucidate the mechanisms of action at a molecular level.

Computational techniques such as molecular docking are instrumental in predicting the binding modes and affinities of ligands to their target proteins. This approach has been widely applied to derivatives of this compound to rationalize their inhibitory activities against various enzymes.

Urease Inhibition: Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a target for inhibitors due to its role in pathologies associated with Helicobacter pylori and other bacteria. wikipedia.orgnih.gov A novel thiourea conjugate, 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea, was synthesized from this compound and evaluated for its urease inhibitory potential. wikipedia.org Molecular docking studies of this compound revealed that it binds effectively within the active site of the urease enzyme. The adamantane and naphthyl groups were found to interact with key amino acid residues, leading to inhibition of the enzyme's activity. wikipedia.org

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition: Tdp1 is a DNA repair enzyme that has become a target for anticancer drug development, as its inhibition can enhance the efficacy of certain chemotherapeutic agents. researchgate.netchemistrylearner.com Several studies have focused on adamantane-containing compounds as Tdp1 inhibitors. researchgate.netchemistrylearner.comresearchgate.net While not all studies start directly from this compound, the resulting amide and thioamide structures are analogous to what would be formed from its derivatives. For example, amide and thioamide derivatives combining adamantane and monoterpene moieties have been synthesized and tested against Tdp1. researchgate.net Molecular modeling predicted that these compounds could plausibly bind within the catalytic site of Tdp1, effectively blocking access to it. mdpi.com The most potent of these compounds exhibited IC50 values in the sub-micromolar range. researchgate.net

Below is a table summarizing the inhibitory activities of selected adamantane derivatives against Tdp1.

| Compound | Target Enzyme | IC50 (µM) |

| Amide Derivative 46a | Tdp1 | 3.3 |

| Thioamide Derivative 47a | Tdp1 | 0.64 |

| Citronellal Derivative 17 | Tdp1 | 0.43 |

| 7-Hydroxycoumarin Derivative 18 | Tdp1 | 0.33 |

| Bile Acid Amide 21 | Tdp1 | 0.47 |

This table presents a selection of adamantane and related derivatives and their reported IC50 values against Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). Data sourced from multiple research articles. researchgate.netresearchgate.net

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to interact with DNA. The 1-(adamantane-1-carbonyl-3-(1-naphthyl)) thiourea conjugate, for example, was studied for its DNA binding properties. wikipedia.org Techniques such as UV-visible spectroscopy and viscosity measurements, complemented by molecular docking, indicated that this compound binds to DNA through a combination of intercalation and groove binding. wikipedia.org Intercalation involves the insertion of the planar naphthyl group between the base pairs of the DNA double helix, while the bulky adamantane moiety is thought to reside in one of the DNA grooves. These interactions can lead to conformational changes in the DNA and interfere with cellular processes like replication and transcription. wikipedia.org

Utilization as Versatile Precursors in Specialized Organic Synthesis

Due to the lack of specific research findings directly linking this compound to the synthesis of ionophores for ion-selective electrodes and applications in froth flotation processes, the following subsections cannot be detailed at this time.

Information on the use of this compound for this specific application is not available in the reviewed literature.

Information on the use of this compound for this specific application is not available in the reviewed literature.

Development as Precursors for Metal Sulfide (B99878) Nanoparticles

This compound is emerging as a compound of interest in the synthesis of metal sulfide nanoparticles. Its utility in this context is primarily as a single-source precursor or as a sulfur source that, through its specific chemical structure, offers potential control over the kinetics of nanoparticle formation. The underlying principle involves the thermal decomposition of the isothiocyanate group in the presence of a metal precursor to yield a metal sulfide. The bulky and rigid adamantane cage attached to the carbonyl isothiocyanate functionality is hypothesized to play a significant role in modulating the decomposition pathway and the subsequent nucleation and growth of the nanoparticles.

The synthesis of metal sulfide nanocrystals often relies on the use of various sulfur precursors, with substituted thioureas being a widely studied class of compounds. semanticscholar.orgresearchgate.net The reactivity of these precursors can be systematically tuned by altering their organic substituents, which in turn allows for precise control over the size and size distribution of the resulting nanoparticles. semanticscholar.org The rate of precursor conversion to the metal sulfide is a critical parameter that influences the extent of crystal nucleation. semanticscholar.org Faster conversion kinetics generally lead to a higher number of nucleation events, resulting in smaller nanoparticles. semanticscholar.org

In the case of this compound, the adamantane moiety introduces significant steric hindrance. Research on other substituted thioureas has shown that increasing the steric bulk of the substituents can accelerate the rate of conversion. lookchem.com This effect is thought to arise from the steric strain in an intermediate metal-precursor complex, which facilitates the elimination of the metal sulfide. lookchem.com Therefore, the adamantane group in this compound is expected to influence its reactivity as a sulfur source, potentially leading to faster decomposition rates compared to less sterically hindered isothiocyanates. This tunable reactivity is a key feature in the "bottom-up" synthesis of nanomaterials, where the molecular design of the precursor directly impacts the properties of the final nanostructure.

Furthermore, the decomposition of this compound would release the sulfur required for the formation of the metal sulfide nanoparticles, while the organic adamantane-containing byproducts can act as capping agents or be removed during post-synthesis purification. The ability to function as both a sulfur source and potentially influence the nanoparticle surface through its decomposition products makes it a candidate for single-source precursor approaches, which are known to offer advantages in terms of stoichiometric control and process simplicity. While direct experimental data for this compound in this application is still emerging, the established principles from related substituted thiourea systems provide a strong foundation for its investigation as a precursor for the controlled synthesis of various metal sulfide nanoparticles, such as CdS and PbS. researchgate.netresearchgate.net

The table below illustrates how the structure of substituted thiourea precursors can influence the size of the resulting metal sulfide nanoparticles, based on findings from the broader literature on this class of compounds. This data serves as a reference to contextualize the potential impact of a sterically demanding substituent like the adamantane group.

| Metal Sulfide Nanoparticle | Thiourea Precursor | Substituent Nature | Resulting Nanoparticle Size (nm) | Reference |

| PbS | N,N'-diethylthiourea | Small alkyl groups | 5.2 | semanticscholar.org |

| PbS | N,N'-di-tert-butylthiourea | Bulky alkyl groups | 3.8 | semanticscholar.org |

| CdS | N-hexylthiourea | Linear alkyl chain | Not specified | researchgate.net |

| CdS | N,N'-dicyclohexylthiourea | Bulky cycloalkyl groups | Not specified | researchgate.net |

常见问题

Basic: What are the common synthetic routes for preparing adamantane-1-carbonyl isothiocyanate, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via the reaction of 1-adamantane carbonyl chloride with ammonium thiocyanate (NH₄SCN) in anhydrous acetone under reflux conditions . Key parameters for optimization include:

- Temperature control : Maintaining 40–60°C to avoid side reactions.

- Solvent selection : Anhydrous acetone minimizes hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) isolates the product with >95% purity.

Alternative routes involve direct thiocarbonylation of adamantane-1-carboxylic acid derivatives using Lawesson’s reagent, though yields are lower (~65%) compared to the carbonyl chloride pathway .

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

- Spectroscopic techniques :

- Chromatography : GC-MS or HPLC (C18 column, methanol/water mobile phase) ensures purity (>98% by GC) .

- Melting point : Consistency with literature values (166–168°C) validates crystallinity .

Advanced: How do intermolecular interactions in adamantane-1-carbonyl thiourea derivatives influence their supramolecular assembly?

Methodological Answer:

Intermolecular forces (e.g., hydrogen bonding, van der Waals) are analyzed using:

- Hirshfeld surface analysis : Quantifies close contacts (e.g., C–H···O=S interactions) via 2D fingerprint plots, revealing dominant H···H (40–50%) and S···H (15–20%) contributions .

- X-ray crystallography : Resolves dihedral angles (e.g., 60–80° between adamantane and aryl groups), demonstrating steric effects on packing .

For example, bulky substituents (e.g., 2,4,6-trimethylphenyl) reduce π-π stacking, favoring layered structures stabilized by weak CH···π interactions .

Advanced: What methodologies are used to study the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Synthesis of metal complexes : React this compound with metal salts (e.g., CuCl₂, Co(NO₃)₂) in ethanol at 25–50°C. Monitor via UV-Vis for ligand-to-metal charge transfer bands (λ = 300–400 nm) .

- Single-crystal X-ray diffraction : Determines binding modes (e.g., κ²-N,S coordination in Cu(II) complexes).

- Magnetic susceptibility : Assesses metal center geometry (e.g., octahedral vs. tetrahedral) using SQUID magnetometry .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies in antimicrobial or enzyme inhibition studies often arise from:

- Structural variability : Substituents on the thiourea moiety (e.g., electron-withdrawing groups) alter bioavailability. Standardize derivatives using QSAR models .

- Assay conditions : MIC values vary with bacterial strain (e.g., Pseudomonas aeruginosa vs. Staphylococcus aureus). Use CLSI guidelines for reproducibility .

- Solubility factors : Poor aqueous solubility may mask activity. Optimize with DMSO/PEG co-solvents and validate via hemolysis assays .

Advanced: What strategies ensure stability of this compound during long-term storage and experimental use?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon to prevent moisture absorption and thiourea formation .

- Handling : Use glove boxes for air-sensitive reactions; monitor degradation via TLC (hexane:EtOAc = 7:3) .

- Spectroscopic monitoring : Regular FT-IR checks detect hydrolysis (appearance of –NH peaks at 3300 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict electrophilic sites (e.g., thiocyanate carbon reactivity) .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to prioritize derivatives for synthesis .

- Reaction pathway analysis : Transition state modeling (e.g., for nucleophilic additions) identifies kinetic vs. thermodynamic control .

Advanced: What are the challenges in scaling up this compound synthesis for high-throughput screening?

Methodological Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (toluene/hexane) for gram-scale yields .

- Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during thiocyanate addition .

- Automation : Implement flow chemistry systems to maintain anhydrous conditions and improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。